2-(2-Amino-6-iodophenyl)acetic acid

Description

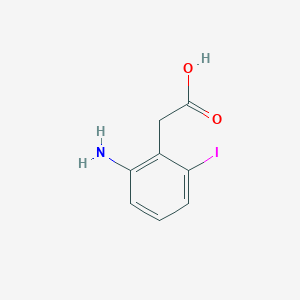

2-(2-Amino-6-iodophenyl)acetic acid is a halogenated phenylacetic acid derivative characterized by an amino group at the ortho position and an iodine atom at the para position relative to the acetic acid backbone. The iodine atom’s electron-withdrawing nature and steric bulk, combined with the amino group’s polarity, likely influence its reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula |

C8H8INO2 |

|---|---|

Molecular Weight |

277.06 g/mol |

IUPAC Name |

2-(2-amino-6-iodophenyl)acetic acid |

InChI |

InChI=1S/C8H8INO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4,10H2,(H,11,12) |

InChI Key |

GGYNLRLMIKTMNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)I)CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Amino-6-iodophenyl)acetic acid can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzyl cyanide with ammonia, followed by hydrolysis to yield the desired product . Another method includes the palladium-catalyzed reaction of 2-iodophenylacetic acid with allenes to form 1,3-butadienes . Additionally, photolysis of 2-iodophenylacetic acid in carbon tetrachloride can produce the corresponding chloro compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and photolysis methods are common in industrial settings due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-6-iodophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding a deiodinated product.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Deiodinated products.

Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

Medicinal Applications

- Anticancer Activity

- Antimicrobial Properties

- Neuropharmacological Effects

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Reactions with Aldehydes and Ketones : The amino group can react with carbonyl compounds to form Schiff bases, which are valuable intermediates in organic synthesis.

- Fluorinated Derivatives : Modifying the compound to include fluorine atoms has been shown to enhance biological activity and metabolic stability, making these derivatives promising candidates for drug development .

Case Study 1: Anticancer Activity

A study published in the Royal Society of Chemistry highlighted the synthesis of various biphenyl derivatives, including this compound, which demonstrated potent anti-proliferative effects against cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, this compound was tested against common pathogens. Results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential as a broad-spectrum antimicrobial agent .

Case Study 3: Neuropharmacological Insights

Research exploring the interaction of similar compounds with serotonin receptors revealed that they could enhance receptor expression and signaling pathways associated with mood regulation. This opens avenues for further investigation into their therapeutic potential for mood disorders .

Mechanism of Action

The mechanism of action of 2-(2-Amino-6-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group and iodine atom play crucial roles in its reactivity and binding affinity to biological molecules. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes.

Comparison with Similar Compounds

Structural and Chemical Properties

The compound’s structure comprises:

- Phenyl ring : Substituted with -NH₂ (position 2) and -I (position 6).

- Acetic acid moiety : Attached to the phenyl ring’s carbon 2.

Key properties inferred from similar compounds: - Molecular formula: C₈H₈INO₂ (estimated molecular weight: ~277.06 g/mol).

- Hydrogen bonding : Likely forms dimeric structures via carboxylic acid groups, as seen in 2-(3-Bromo-4-methoxyphenyl)acetic acid .

- Electronic effects: The iodine atom may increase the phenyl ring’s electrophilicity, while the amino group enhances nucleophilic character.

Substituted Phenylacetic Acids

Key Observations :

- Methoxy vs. Amino Groups: Methoxy substituents (electron-donating) increase lipophilicity, whereas amino groups enhance solubility via hydrogen bonding .

Halogenated Derivatives

Key Observations :

- Halogen Effects : Bromine and iodine (electron-withdrawing) increase electrophilicity, facilitating nucleophilic aromatic substitution. Iodine’s larger atomic radius may hinder crystal packing compared to bromine .

Amino-Substituted Derivatives

Key Observations :

- Amino Group Reactivity: Amino substituents enable conjugation with bioactive molecules (e.g., glycine in ) or participation in Schiff base formation.

Biological Activity

2-(2-Amino-6-iodophenyl)acetic acid is a compound of interest in medicinal chemistry, particularly for its potential applications in treating inflammatory diseases. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

This compound is characterized by its unique molecular structure, which includes an amino group and an iodine atom on the phenyl ring. Its chemical formula is C9H10I N O2, with a molecular weight of approximately 273.09 g/mol.

Synthesis

The synthesis of this compound typically involves the iodination of phenylalanine derivatives followed by acetic acid derivatization. The compound serves as an intermediate in the development of pharmaceuticals targeting inflammatory pathways.

Research indicates that this compound exhibits anti-inflammatory properties. It acts by modulating cytokine production and influencing immune responses. The compound has shown promise in preclinical studies aimed at understanding its pharmacodynamics and therapeutic potential against conditions such as rheumatoid arthritis and other inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. For instance, it has been shown to reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting its role as a potential therapeutic agent for managing inflammation .

In Vivo Studies

Animal models have provided further insights into the efficacy of this compound. In a study involving mice with induced inflammation, treatment with this compound resulted in significant reductions in swelling and pain, alongside decreased levels of inflammatory markers in serum .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics. Studies indicate that it achieves peak plasma concentrations within a few hours post-administration, with a half-life suitable for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.